molecular formula C19H22N2O2S B5705090 N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-(2-methylpropoxy)benzamide

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-(2-methylpropoxy)benzamide

Cat. No.: B5705090
M. Wt: 342.5 g/mol
InChI Key: JDSMQAFMLMEBHZ-UHFFFAOYSA-N
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Description

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-(2-methylpropoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiophene ring substituted with cyano, ethyl, and methyl groups, as well as a benzamide moiety substituted with a methylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-(2-methylpropoxy)benzamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-bromo-3-methylbutanenitrile and ethyl acetoacetate.

    Substitution Reactions: The thiophene ring can then be functionalized with cyano, ethyl, and methyl groups through various substitution reactions.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 4-hydroxybenzoic acid with 2-methylpropanol under esterification conditions, followed by conversion to the corresponding amide using reagents such as thionyl chloride and ammonia.

    Coupling Reaction: The final step involves coupling the functionalized thiophene ring with the benzamide moiety using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-(2-methylpropoxy)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-(2-methylpropoxy)benzamide can be compared with other benzamide derivatives and thiophene-containing compounds.
  • Similar compounds may include N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-methoxybenzamide and N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-ethoxybenzamide.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-5-16-13(4)24-19(17(16)10-20)21-18(22)14-6-8-15(9-7-14)23-11-12(2)3/h6-9,12H,5,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSMQAFMLMEBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)OCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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